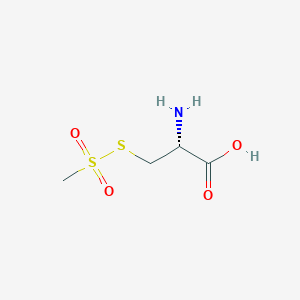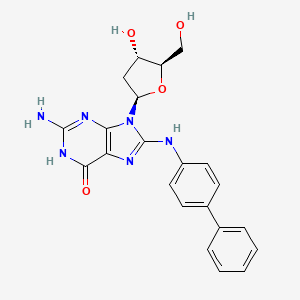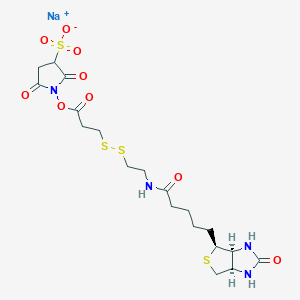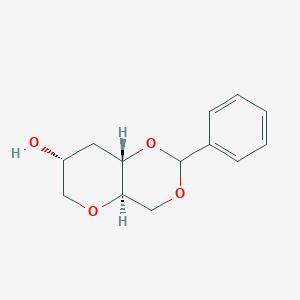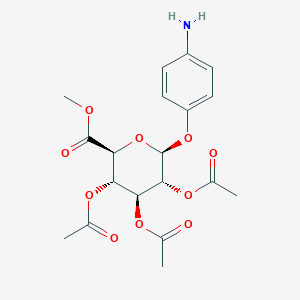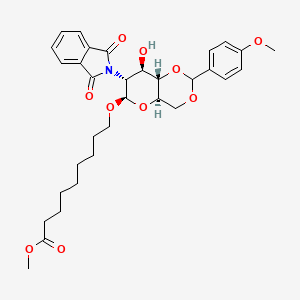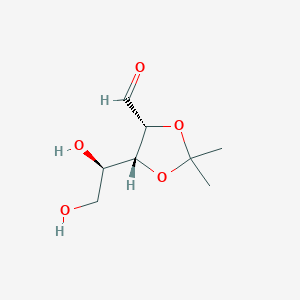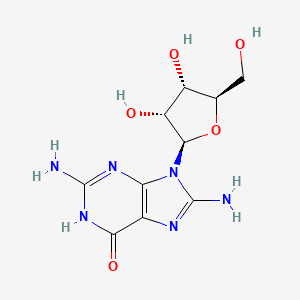![molecular formula C₁₁H₁₇NO₅ B1140041 (3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one CAS No. 145451-96-3](/img/structure/B1140041.png)
(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related bicyclic compounds often involves intricate steps to ensure the correct stereochemistry and functional group incorporation. For instance, a closely related compound was synthesized and characterized using NMR, HRMS spectroscopy, and X-ray crystallography, showcasing the importance of these techniques in elucidating the molecular structure and confirming the stereochemical configuration (Wu et al., 2015). The synthesis of bicyclic compounds derived from tartaric acid and α-amino acids demonstrates the flexibility and variety of bicyclic frameworks as conformationally constrained dipeptide isosteres, highlighting the synthetic utility of these structures in organic chemistry (Guarna et al., 1999).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of compounds. X-ray crystallography provides deep insights into the absolute configuration and molecular conformation, as demonstrated in the structural elucidation of related bicyclic compounds (Moriguchi et al., 2014). This approach aids in the identification of intermolecular interactions that influence the compound's stability and reactivity.
Chemical Reactions and Properties
Bicyclic compounds exhibit unique reactivity patterns due to their constrained geometries. The synthesis and reactivity of such frameworks have been explored, showing how the bicyclic scaffold can undergo various chemical transformations (Mahía et al., 2017). These studies provide insights into the versatility of bicyclic compounds in synthetic chemistry, paving the way for the development of novel reactions and applications.
Physical Properties Analysis
The physical properties of bicyclic compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Studies on related compounds have shown how specific structural features affect these properties, contributing to our understanding of how molecular structure impacts physical behavior (Ferrier et al., 1983).
Chemical Properties Analysis
The chemical properties of bicyclic compounds, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are crucial for their application in synthesis and industry. Research on similar compounds has illuminated the chemical behavior of these molecules, guiding the development of new synthetic methodologies and the prediction of reactivity patterns (Gelmi et al., 2007).
Applications De Recherche Scientifique
Chemistry and Pharmacology of Related Compounds
Research on structurally complex molecules like ohmefentanyl, a potent congener of fentanyl with significant stereoisomer specificity, offers insights into the chemistry and pharmacology of similar compounds. Studies on ohmefentanyl and its stereoisomers emphasize the critical role of stereochemistry in biological activity, including binding affinity and receptor interaction profiles, which could be analogous to research applications for the compound (Brine et al., 1997).
Synthetic Approaches and Biological Significance
The synthesis and biological significance of oxazolone moieties, which share structural motifs with the compound of interest, illustrate the synthetic routes and pharmacological activities (e.g., antimicrobial, anti-inflammatory) associated with such molecules. This research area could provide a template for exploring the synthesis and potential biological applications of the compound (Kushwaha & Kushwaha, 2021).
Application in Heterocyclic Compound Synthesis
The reactivity and application of certain heterocyclic compounds in synthesizing diverse chemical entities highlight the versatility of these molecules in drug development and other chemical research domains. This context suggests potential avenues for utilizing the compound in the synthesis of novel heterocycles with specific biological activities (Gomaa & Ali, 2020).
Biodegradable Polymers
Research on Polyhydroxyalkanoates (PHAs), focusing on their biosynthesis, properties, and applications, underscores the broader interest in biodegradable polymers for medical and environmental applications. While not directly related, the synthetic and biological exploration of compounds like the one could intersect with such materials science research, particularly in developing novel biocompatible materials (Amara, 2010).
Propriétés
IUPAC Name |
(1S,6R,7S,7aS)-7-hydroxy-6-methyl-5-oxo-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazole-7a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-5(2)8-11(10(15)16)7(13)6(3)9(14)12(11)4-17-8/h5-8,13H,4H2,1-3H3,(H,15,16)/t6-,7+,8+,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOALNADCXVHACH-GLLZPBPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(C(OCN2C1=O)C(C)C)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@]2([C@@H](OCN2C1=O)C(C)C)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


